molecular formula C21H16N2O5 B3478204 [4-[(4-Methylphenyl)carbamoyl]phenyl] 2-nitrobenzoate

[4-[(4-Methylphenyl)carbamoyl]phenyl] 2-nitrobenzoate

Cat. No.: B3478204
M. Wt: 376.4 g/mol
InChI Key: HEWOGUTYOIBBJT-UHFFFAOYSA-N
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Description

[4-[(4-Methylphenyl)carbamoyl]phenyl] 2-nitrobenzoate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(4-Methylphenyl)carbamoyl]phenyl] 2-nitrobenzoate typically involves a multi-step process. One common method includes the reaction of 4-methylphenyl isocyanate with 4-aminophenyl 2-nitrobenzoate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-[(4-Methylphenyl)carbamoyl]phenyl] 2-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, [4-[(4-Methylphenyl)carbamoyl]phenyl] 2-nitrobenzoate is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. It can be used to study enzyme interactions and protein binding due to its unique structure.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [4-[(4-Methylphenyl)carbamoyl]phenyl] 2-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)carbamoyl]phenyl 2-nitrobenzoate
  • 4-[(4-Chlorophenyl)carbamoyl]phenyl 2-nitrobenzoate
  • 4-[(4-Bromophenyl)carbamoyl]phenyl 2-nitrobenzoate

Uniqueness

What sets [4-[(4-Methylphenyl)carbamoyl]phenyl] 2-nitrobenzoate apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the 4-methyl group on the phenyl ring can affect the compound’s steric and electronic properties, leading to unique behavior in chemical reactions and biological systems.

Properties

IUPAC Name

[4-[(4-methylphenyl)carbamoyl]phenyl] 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5/c1-14-6-10-16(11-7-14)22-20(24)15-8-12-17(13-9-15)28-21(25)18-4-2-3-5-19(18)23(26)27/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWOGUTYOIBBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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